molecular formula C14H24N2O B5827191 N'-[(4-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(4-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5827191
M. Wt: 236.35 g/mol
InChI Key: FIKVQODVJUFXJX-UHFFFAOYSA-N
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Description

N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents and catalysts. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3, and reducing agents like LiAlH4 and NaBH4 . Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Scientific Research Applications

N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine include:

Uniqueness

N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N'-[(4-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-5-17-14-8-6-13(7-9-14)12-16(4)11-10-15(2)3/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKVQODVJUFXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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